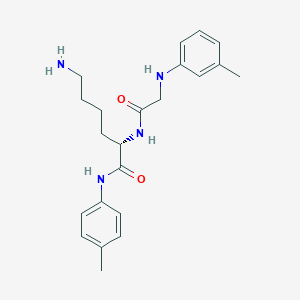
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It features a pyridine ring attached to an ethyl chain, which is further connected to a brominated methylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-bromo-3-methylbenzoic acid with 2-(pyridin-2-yl)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the benzoate ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of 2-(Pyridin-2-yl)ethyl 4-azido-3-methylbenzoate or 2-(Pyridin-2-yl)ethyl 4-thiocyanato-3-methylbenzoate.
Oxidation: Formation of 2-(Pyridin-2-yl)ethyl 4-bromo-3-carboxybenzoate.
Reduction: Formation of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzyl alcohol.
科学的研究の応用
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, influencing the activity of the target protein. The bromine atom can also participate in halogen bonding, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)ethyl 4-chloro-3-methylbenzoate
- 2-(Pyridin-2-yl)ethyl 4-fluoro-3-methylbenzoate
- 2-(Pyridin-2-yl)ethyl 4-iodo-3-methylbenzoate
Uniqueness
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets compared to its chloro, fluoro, or iodo analogs .
特性
CAS番号 |
920270-48-0 |
|---|---|
分子式 |
C15H14BrNO2 |
分子量 |
320.18 g/mol |
IUPAC名 |
2-pyridin-2-ylethyl 4-bromo-3-methylbenzoate |
InChI |
InChI=1S/C15H14BrNO2/c1-11-10-12(5-6-14(11)16)15(18)19-9-7-13-4-2-3-8-17-13/h2-6,8,10H,7,9H2,1H3 |
InChIキー |
VYBZNSRPXKYNIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)OCCC2=CC=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)
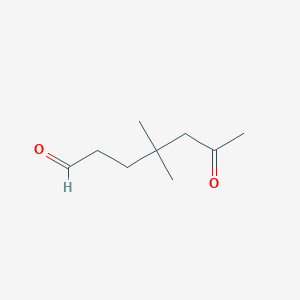
![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)

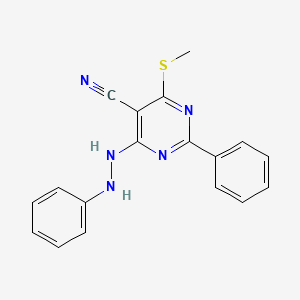

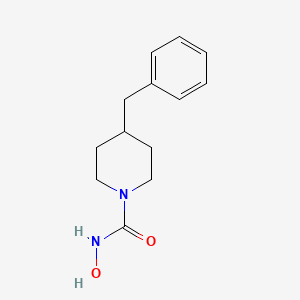
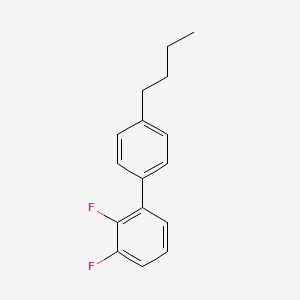
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
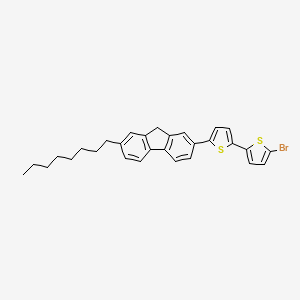
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
